molecular formula C18H19IN4O4S B2540512 N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 2097938-60-6

N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Cat. No. B2540512
CAS RN: 2097938-60-6
M. Wt: 514.34
InChI Key: HBXYNNAUBFKGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 2097938-60-6. It has a molecular weight of 514.34 . The IUPAC name of the compound is N- (4-hydroxy-5-iodo-7-tosyl-7H-pyrrolo [2,3-d]pyrimidin-2-yl)pivalamide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H19IN4O4S/c1-10-5-7-11 (8-6-10)28 (26,27)23-9-12 (19)13-14 (23)20-17 (21-15 (13)24)22-16 (25)18 (2,3)4/h5-9H,1-4H3, (H2,20,21,22,24,25) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .

Scientific Research Applications

Hydrolysis Methodologies and Compound Synthesis

  • Bavetsias, Henderson, and McDonald (2004) developed a methodology for the hydrolysis of pivalamide (trimethylacetamide, pivaloylamino) groups in pyrimidin-4-ones, such as N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, using Fe(NO3)3 in MeOH at room temperature. This method affords the corresponding amine, demonstrating a crucial step in chemical synthesis and modification of this compound class (Bavetsias, Henderson, & McDonald, 2004).

Antitumor Applications

  • Taylor et al. (1992) found that derivatives of pyrrolo[2,3-d]pyrimidine, similar in structure to N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide, can inhibit thymidylate synthase. This suggests potential antitumor applications, particularly due to the compound's action at the thymidylate synthase site rather than in purine synthesis (Taylor et al., 1992).

Antiviral Properties

  • Balaraman et al. (2018) synthesized compounds structurally similar to N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide and found them to exhibit significantly higher antiviral activity compared to Pemetrexed, a commercial drug, against Newcastle disease virus. This highlights the potential of such compounds in antiviral research (Balaraman, Nayak, Subbiah, & Elango, 2018).

Enzyme Inhibition and Antitumor Activity

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN4O4S/c1-10-5-7-11(8-6-10)28(26,27)23-9-12(19)13-14(23)20-17(21-15(13)24)22-16(25)18(2,3)4/h5-9H,1-4H3,(H2,20,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXYNNAUBFKGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(NC3=O)NC(=O)C(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.